molecular formula C22H15BrN2 B2373271 4-(3-Bromophenyl)-2,6-diphenylpyrimidine CAS No. 864377-28-6

4-(3-Bromophenyl)-2,6-diphenylpyrimidine

Cat. No.: B2373271
CAS No.: 864377-28-6
M. Wt: 387.28
InChI Key: BPMSGKUGXMWVBH-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-2,6-diphenylpyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a bromophenyl group at the 4-position and diphenyl groups at the 2- and 6-positions

Scientific Research Applications

4-(3-Bromophenyl)-2,6-diphenylpyrimidine has several scientific research applications:

Future Directions

The future directions for research on “4-(3-Bromophenyl)-2,6-diphenylpyrimidine” would likely depend on its specific properties and potential applications. For instance, bromophenyl compounds have been studied for their potential use in overcoming microbial resistance and improving the effectiveness of chemotherapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a bromophenylboronic acid with a diphenylpyrimidine derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromophenyl)-2,6-diphenylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Comparison with Similar Compounds

Uniqueness: 4-(3-Bromophenyl)-2,6-diphenylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its combination of bromophenyl and diphenyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(3-bromophenyl)-2,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2/c23-19-13-7-12-18(14-19)21-15-20(16-8-3-1-4-9-16)24-22(25-21)17-10-5-2-6-11-17/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMSGKUGXMWVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864377-28-6
Record name 4-(3-Bromophenyl)-2,6-diphenylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 500-mL three-neck flask were put 18.5 g (100.0 mmol) of 3-bromobenzaldehyde and 12.0 g (100.0 mmol) of acetophenone, the air in the flask was replaced with nitrogen, and 100 mL of ethanol was added. To this mixture, 6.0 g (111.0 mmol) of sodium methoxide suspended in 100 mL of ethanol was added dropwise, and the mixture was stirred at room temperature for 22 hours. After the stirring for the predetermined time, 15.6 g (100.0 mmol) of benzamidine hydrochloride and 8.0 g (200.0 mmol) of sodium hydroxide were added and the mixture was stirred at 70° C. for 3 hours. After the stirring, the mixture was filtered. Water was added to the residue and ultrasonic cleaning was performed. A solid was collected by suction filtration, so that 14.4 g of a white solid was obtained in a yield of 38.0%.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
6 g
Type
reactant
Reaction Step Three
Name
benzamidine hydrochloride
Quantity
15.6 g
Type
reactant
Reaction Step Four
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

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